4-(3-Methylpiperidin-1-yl)pyridine
Description
4-(3-Methylpiperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methylpiperidin-1-yl group. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYZKMFJLPZKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals . Another approach is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis Efficiency : Derivatives like 14a and 17 are synthesized via nucleophilic substitution with moderate yields (47–53%), reflecting challenges in steric hindrance from the 3-methylpiperidine group .
- Thermal Stability : The melting point of 17 (147–149°C) is lower than other pyridine derivatives (e.g., chlorophenylpyridines in , –287°C), suggesting reduced crystallinity due to bulky substituents .
Table 2: Pharmacological Profiles of Dopamine Receptor Antagonists
Key Observations :
- Receptor Selectivity : Compounds with piperidine/piperazine substituents (e.g., S 18126) exhibit high D4 receptor selectivity, while 4-(3-Methylpiperidin-1-yl)pyridine derivatives may share this trait due to analogous steric and electronic profiles .
- Functional Potency : S 18126 and L 745,870 block dopamine-induced GTPγS binding at D4 receptors with low Kb values (1.0–2.2 nM), indicating potent antagonism. This suggests that the 3-methylpiperidine group in this compound derivatives could enhance target engagement .
Computational and Spectroscopic Insights
Table 3: Computational Parameters for Pyridine Derivatives
Key Observations :
- Electronic Properties: The HOMO-LUMO gap of 4-(1-Aminoethyl)pyridine (6.08 eV) aligns with bioactive compounds, implying that this compound may exhibit similar reactivity .
- Vibrational Spectra : IR ring-breathing modes (~971 cm⁻¹) are consistent with substituted pyridines, aiding structural validation .
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